molecular formula C13H9ClF2N2O B4959038 N-(4-chlorophenyl)-N'-(2,6-difluorophenyl)urea

N-(4-chlorophenyl)-N'-(2,6-difluorophenyl)urea

Cat. No. B4959038
M. Wt: 282.67 g/mol
InChI Key: TVJZAOKQHDUYSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-N'-(2,6-difluorophenyl)urea, also known as diflubenzuron, is a synthetic organic compound that belongs to the class of benzoylurea insecticides. It is widely used in agriculture to control a variety of insect pests, including Lepidoptera, Coleoptera, and Diptera. Diflubenzuron is considered an effective and environmentally friendly alternative to traditional insecticides due to its low toxicity to non-target organisms and its ability to disrupt the insect's molting process.

Mechanism of Action

Diflubenzuron works by inhibiting the synthesis of chitin, a key component of the insect exoskeleton. This disruption of the molting process prevents the insect from developing properly and ultimately leads to its death. Diflubenzuron has been shown to be highly selective for insects and has little to no effect on non-target organisms.
Biochemical and Physiological Effects
Diflubenzuron has been shown to have a low toxicity to mammals and birds. It is rapidly metabolized and excreted from the body, and does not accumulate in the environment. However, research has shown that N-(4-chlorophenyl)-N'-(2,6-difluorophenyl)urean can have negative effects on aquatic organisms, particularly crustaceans and mollusks.

Advantages and Limitations for Lab Experiments

Diflubenzuron is a widely used insecticide in agriculture and has been extensively studied for its effectiveness and safety. Its low toxicity to non-target organisms makes it an attractive alternative to traditional insecticides. However, its effectiveness can be reduced in areas where insect populations have developed resistance to the compound.

Future Directions

There are several areas of research that could be explored in relation to N-(4-chlorophenyl)-N'-(2,6-difluorophenyl)urean. One area of interest is the development of new formulations of the compound that could improve its effectiveness against insect pests. Another area of research could focus on the potential negative effects of N-(4-chlorophenyl)-N'-(2,6-difluorophenyl)urean on aquatic organisms, and how these effects could be mitigated. Finally, research could be conducted on the potential use of N-(4-chlorophenyl)-N'-(2,6-difluorophenyl)urean in controlling insect-borne diseases, such as malaria and dengue fever.

Synthesis Methods

Diflubenzuron can be synthesized by reacting 4-chloroaniline with 2,6-difluorobenzoyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then treated with urea to form N-(4-chlorophenyl)-N'-(2,6-difluorophenyl)urean. This synthesis method has been well-established and is widely used in industry.

Scientific Research Applications

Diflubenzuron has been extensively studied for its effectiveness in controlling insect pests in agriculture. It has been shown to be effective against a wide range of insect species, including the diamondback moth, the cabbage looper, and the cotton bollworm. Research has also been conducted on the use of N-(4-chlorophenyl)-N'-(2,6-difluorophenyl)urean in controlling insect pests in forestry and aquaculture.

properties

IUPAC Name

1-(4-chlorophenyl)-3-(2,6-difluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF2N2O/c14-8-4-6-9(7-5-8)17-13(19)18-12-10(15)2-1-3-11(12)16/h1-7H,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVJZAOKQHDUYSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NC(=O)NC2=CC=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-3-(2,6-difluorophenyl)urea

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